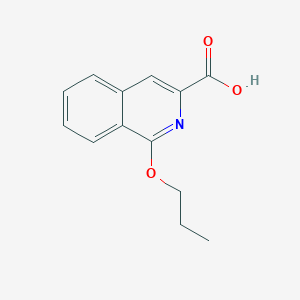
1-Propoxyisoquinoline-3-carboxylic acid
Descripción general
Descripción
1-Propoxyisoquinoline-3-carboxylic acid (CAS No. 1094509-81-5) is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Propoxyisoquinoline-3-carboxylic acid consists of a propoxy group attached to the 1-position of an isoquinoline ring, and a carboxylic acid group attached to the 3-position .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Spectroscopic Characterization : A study details the synthesis of hydroquinoline derivatives, including 1-Propoxyisoquinoline-3-carboxylic acid, and their characterization through NMR, IR, and X-ray diffraction techniques. This research contributes to the understanding of the structural and spectroscopic properties of these compounds (Baba et al., 2019).
Analytical Techniques and Mass Spectrometry
- Mass Spectrometric Dissociation Pathway : A study explores the collision-induced dissociation behavior of isoquinoline-3-carboxamides, shedding light on the general mechanisms underlying their fragmentation. This research provides insights into the analytical characterization of these compounds (Beuck et al., 2009).
Antibacterial Activity
- Antibacterial 1-Alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids : Research on the synthesis and antibacterial activity of various quinoline carboxylic acids, including 1-Propoxyisoquinoline-3-carboxylic acid derivatives, provides valuable information on their potential as antibacterial agents (Koga et al., 1980).
Chemical Reactions and Synthesis
- Reductive Amination and N-Alkylation : A study discusses the use of sodium borohydride and carboxylic acids, including 1-Propoxyisoquinoline-3-carboxylic acid, in various chemical reactions. This includes reductive amination and N-alkylation of heterocycles, which are important reactions in organic synthesis (Gribble, 1999).
Neuroprotective and Antioxidant Activities
- Antioxidant and Neuroprotective Properties : Research on the synthesis of 4-arylquinoline 2-carboxylates, which includes similar structures to 1-Propoxyisoquinoline-3-carboxylic acid, demonstrates significant antioxidant and neuroprotective activities. These properties indicate potential therapeutic applications in neurodegenerative diseases (Bharate et al., 2014).
Catalysis and C-H Functionalization
- Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation : A paper discusses the use of carboxylic acid derivatives, potentially including 1-Propoxyisoquinoline-3-carboxylic acid, in palladium-catalyzed C-H bond functionalization. This is crucial in the development of novel synthetic methodologies (Shabashov & Daugulis, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
1-propoxyisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-7-17-12-10-6-4-3-5-9(10)8-11(14-12)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXKSLPJSWHEGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propoxyisoquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



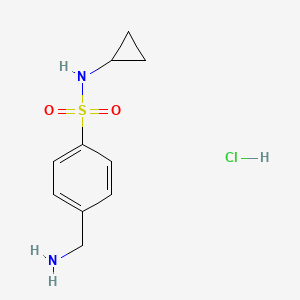
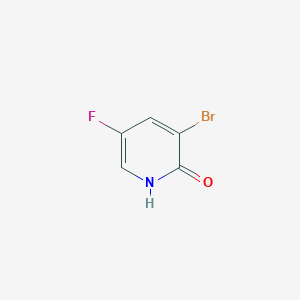
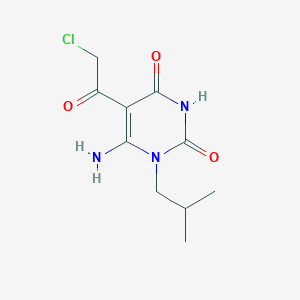
![Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1519485.png)
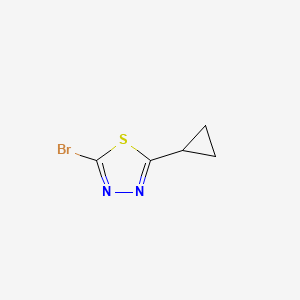
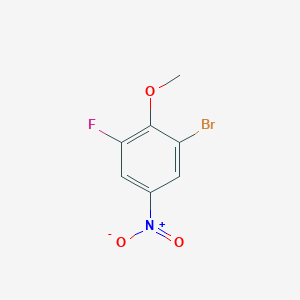
![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)
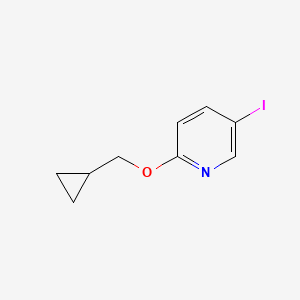
![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)
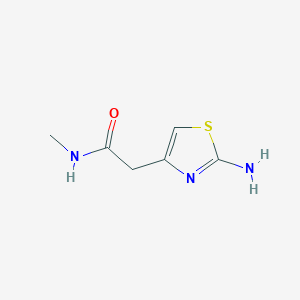
![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)
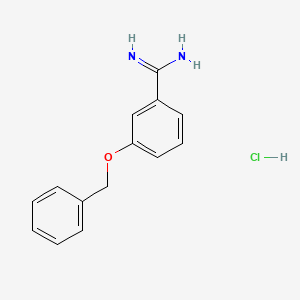
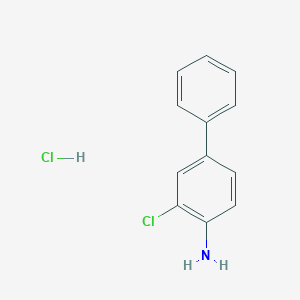
![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)